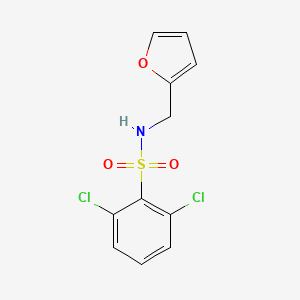

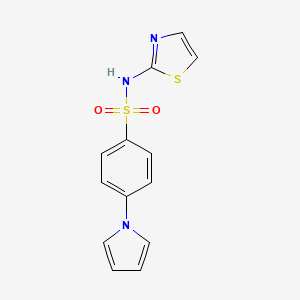

2,6-二氯-N-(2-呋喃甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves interactions between benzenesulfonamide or its analogs with chlorosulfonic acid, among other reagents, to produce structurally diverse molecules. This process often includes the manipulation of sulfonyl groups and chloro substituents to achieve desired molecular configurations (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure and conformation of benzenesulfonamides, including compounds structurally related to 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been studied through methods like gas electron diffraction and quantum chemical calculations. These studies reveal the presence of stable conformers and the influence of substituents on the molecule's symmetry and conformational properties (Petrov et al., 2006).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including substitution and cyclization, influenced by their substituents. The reactivity and kinetics of these molecules in aqueous solutions have been explored, providing insights into their chemical behavior and potential for further chemical transformations (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as their crystal structure and hydrogen bonding patterns, have been characterized using X-ray crystallography. These studies highlight the role of intra- and intermolecular interactions in determining the solid-state structure of these compounds (Siddiqui et al., 2008).

科学研究应用

三取代哌啶和吲哚利嗪生物碱的合成

2,6-二氯-N-(2-呋喃甲基)苯磺酰胺在三取代哌啶的合成中起着至关重要的作用,而三取代哌啶是合成吲哚利嗪生物碱等复杂天然产物的关键中间体。Harris 和 Padwa (2003) 详细介绍了一种灵活的方法,利用阿扎-Achmatowicz 氧化,然后进行共轭加成,从而能够对这些化合物进行立体选择性形成。该方法促进了吲哚利嗪生物碱 223A 的合成,展示了该化合物在获取结构多样且生物学上重要的分子中的用途 (Harris & Padwa, 2003)。

碳酸酐酶 IX 的抑制

基于二酰胺的苯磺酰胺(可能包括 2,6-二氯-N-(2-呋喃甲基)苯磺酰胺的衍生物)已被确定为碳酸酐酶 IX (CA IX) 的选择性抑制剂,CA IX 是一种与肿瘤相关的酶。Abdelrahman 等人(2019 年)合成并评估了一系列这些化合物,发现其中一些是 CA IX 的有效抑制剂,对抗肿瘤活性具有影响。这项研究突出了此类化合物在靶向癌症相关酶方面的治疗潜力 (Abdelrahman 等人,2019 年)。

化学空间挖掘和固相合成

可从 2,6-二氯-N-(2-呋喃甲基)苯磺酰胺衍生的聚合物负载的苯磺酰胺已用于固相合成中,以获取各种优选支架。Fülöpová 和 Soural (2015) 综述了利用这些化合物进行化学转化的策略,重点介绍了它们在合成化学中的多功能性以及发现新型生物活性分子的潜力 (Fülöpová & Soural, 2015)。

定向邻位金属化

苯磺酰胺作为 2,6-二氯-N-(2-呋喃甲基)苯磺酰胺中的一个官能团,充当一个强大的定向金属化基团 (DMG),提供了广泛的合成可能性。Familoni (2002) 讨论了定向邻位金属化 (DoM) 方法,展示了芳基磺酰胺在杂环合成和各种化学转化中的潜力。这证明了该化合物在促进复杂的合成路线和获取新的分子结构方面的用途 (Familoni, 2002)。

安全和危害

属性

IUPAC Name |

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(13)11(9)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADQPMMRLBFMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)